molecular formula C20H20N2OS B2866393 4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione CAS No. 112547-65-6

4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione

Cat. No.: B2866393
CAS No.: 112547-65-6
M. Wt: 336.45
InChI Key: ZZAGYJZHSQZOFE-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione is a complex heterocyclic compound. It is characterized by its unique structure, which includes a methoxyphenyl group and a hexahydro-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione core.

Preparation Methods

The synthesis of 4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione involves several steps. One common method includes the reaction of 4-(4-morpholin-4-yl-phenyl)-1,3,4,5,6,7-hexahydro-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione with α-haloketone derivatives such as hydrazonyl chlorides, phenacyl bromide derivatives, chloroacetone, and ethyl substituted acetate derivatives . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazonyl chlorides, phenacyl bromide derivatives, and chloroacetone. The major products formed from these reactions are typically more complex heterocyclic structures with potential biological activity .

Scientific Research Applications

4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other CDK2 inhibitors such as roscovitine and newly synthesized tricyclic and tetracyclic benzo[6,7]cycloheptane derivatives . Compared to these compounds, 4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione shows comparable or superior efficacy in inhibiting CDK2 and inducing apoptosis in cancer cells .

Conclusion

This compound is a promising compound with significant potential in medicinal chemistry, particularly as a CDK2 inhibitor. Its unique structure and diverse reactivity make it a valuable subject for ongoing research in chemistry and biology.

Properties

IUPAC Name

6-(3-methoxyphenyl)-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),11,13-tetraene-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-23-15-9-4-8-14(12-15)18-17-11-5-7-13-6-2-3-10-16(13)19(17)22-20(24)21-18/h2-4,6,8-10,12,18H,5,7,11H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAGYJZHSQZOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4CCC3)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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